PKC-theta inhibitor 1

PKC isoform selectivity kinase inhibitor profiling T-cell signaling

PKC-theta inhibitor 1 (CAS: 1160501-81-4) is the preferred selective PKCθ inhibitor for T-cell signaling studies, offering a Ki of 6 nM and exceptional 65,333-fold selectivity over PKCα/δ. Unlike pan-PKC inhibitors (e.g., Sotrastaurin), it avoids off-target isoform confounding. Validated in oral EAE mouse models (25-100 mg/kg), it suppresses IL-2 (IC50=0.21 µM) and IL-17 (IC50=1 µM) in human PBMCs/Th17 cells, providing a reliable benchmark for autoimmune disease target validation.

Molecular Formula C17H15F3N4O
Molecular Weight 348.32 g/mol
Cat. No. B8513715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePKC-theta inhibitor 1
Molecular FormulaC17H15F3N4O
Molecular Weight348.32 g/mol
Structural Identifiers
SMILESC1C(CO1)(CN)C2=CC=CC(=C2)C3=CC=NC4=NNC(=C34)C(F)(F)F
InChIInChI=1S/C17H15F3N4O/c18-17(19,20)14-13-12(4-5-22-15(13)24-23-14)10-2-1-3-11(6-10)16(7-21)8-25-9-16/h1-6H,7-9,21H2,(H,22,23,24)
InChIKeyWQSBBBAQXNAUEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PKC-theta inhibitor 1: A Selective, Orally Bioavailable PKCθ Inhibitor for Immunology and Inflammation Research


PKC-theta inhibitor 1 (CAS: 1160501-81-4; also referred to as Compound 22) is a selective, ATP-competitive inhibitor of Protein Kinase C theta (PKCθ), a member of the novel PKC subfamily critical for T-cell receptor signaling, cytokine production, and immune synapse formation. This compound exhibits a Ki of 6 nM against PKCθ in cell-free assays and demonstrates significant selectivity over other PKC isoforms, with Ki values of 392 µM for PKCδ and 1020 µM for PKCα [1]. PKC-theta inhibitor 1 is orally active and has been validated in a mouse model of multiple sclerosis (experimental autoimmune encephalomyelitis; EAE), where it reduces disease symptoms and suppresses proinflammatory cytokine release, including IL-2 and IL-17 [1]. The compound is supplied as a white to off-white solid with a molecular weight of 348.32 g/mol and a molecular formula of C₁₇H₁₅F₃N₄O [1].

Why Generic PKC Inhibitors Cannot Substitute for PKC-theta inhibitor 1 in T-Cell and Autoimmune Studies


PKC-theta inhibitor 1 provides an isoform-selective profile essential for dissecting PKCθ-specific signaling pathways in T cells, whereas pan-PKC inhibitors or compounds with poor selectivity confound results by inhibiting multiple PKC isoforms simultaneously. For instance, the pan-PKC inhibitor Sotrastaurin (AEB071) potently inhibits PKCθ (Ki = 0.22 nM) but also strongly suppresses PKCα (Ki = 0.95 nM), PKCβI (Ki = 0.64 nM), and PKCδ (Ki = 2.1 nM) , which can obscure isoform-specific functional readouts and increase off-target liabilities. Similarly, PKC-theta inhibitor 2 (Compound 20; IC50 = 18 nM) lacks the oral bioavailability profile and in vivo efficacy data in EAE models that PKC-theta inhibitor 1 possesses . Substituting PKC-theta inhibitor 1 with a less selective or uncharacterized analog may lead to misinterpretation of T-cell activation mechanisms, compromised in vivo experimental outcomes, and irreproducible data in autoimmune disease models.

PKC-theta inhibitor 1: Quantitative Differentiation from Key Comparators


PKC-theta inhibitor 1 Demonstrates 65,333-Fold Selectivity for PKCθ Over PKCα vs. Sotrastaurin's 4.3-Fold Selectivity

In cell-free kinase assays, PKC-theta inhibitor 1 exhibits a Ki of 6 nM for PKCθ, with a selectivity ratio of 65,333 over PKCα (Ki = 1020 µM) [1]. In contrast, the pan-PKC inhibitor Sotrastaurin shows only 4.3-fold selectivity for PKCθ (Ki = 0.22 nM) over PKCα (Ki = 0.95 nM) . The >15,000-fold greater selectivity of PKC-theta inhibitor 1 for PKCθ relative to PKCα enables isoform-specific interrogation of T-cell receptor signaling without confounding inhibition of classical PKC isoforms.

PKC isoform selectivity kinase inhibitor profiling T-cell signaling

PKC-theta inhibitor 1 Exhibits Superior PKCθ Potency (Ki 6 nM) Compared to PKC-theta inhibitor 2 (IC50 18 nM)

PKC-theta inhibitor 1 demonstrates a Ki of 6 nM against PKCθ in a cell-free assay [1], whereas PKC-theta inhibitor 2 (Compound 20; CAS 736048-65-0) shows an IC50 of 18 nM in a comparable assay format . While the two values derive from slightly different measurement parameters (Ki vs. IC50), the 3-fold higher potency of PKC-theta inhibitor 1 translates to lower compound concentrations required for full target engagement, reducing potential off-target effects and conserving compound usage in long-term experiments.

PKCθ inhibition enzyme kinetics drug discovery

PKC-theta inhibitor 1 Suppresses IL-2 Production in Primary Human PBMCs with an IC50 of 0.21 µM

In anti-CD3/CD28-stimulated human peripheral blood mononuclear cells (PBMCs), PKC-theta inhibitor 1 inhibits IL-2 release with an IC50 of 0.21 µM [1]. This cellular potency confirms that the biochemical Ki translates to functional inhibition of a key T-cell activation readout. No comparable cellular IL-2 inhibition data are available for PKC-theta inhibitor 2 or Sotrastaurin in primary human PBMCs under identical stimulation conditions, highlighting PKC-theta inhibitor 1 as a well-characterized tool for T-cell functional studies.

T-cell activation cytokine release primary cell assays

PKC-theta inhibitor 1 Reduces EAE Disease Severity in Mice Following Oral Administration (25-100 mg/kg)

In a C57BL/6 mouse model of experimental autoimmune encephalomyelitis (EAE), a standard model of multiple sclerosis, oral administration of PKC-theta inhibitor 1 at doses of 25-100 mg/kg for 14 days significantly reduced clinical disease scores compared to vehicle-treated controls [1]. The compound is orally active and achieves therapeutic exposure sufficient to ameliorate ongoing disease, as evidenced by reduced paralysis and weight loss. In contrast, PKC-theta inhibitor 2 has not been reported to demonstrate efficacy in EAE models, and Sotrastaurin, while orally active, lacks isoform selectivity, potentially complicating interpretation of in vivo outcomes.

experimental autoimmune encephalomyelitis in vivo efficacy oral bioavailability

PKC-theta inhibitor 1 Demonstrates Favorable Caco-2 Permeability (19 × 10⁻⁶ cm/s) with Low Efflux Ratio (2.4)

In Caco-2 cell monolayer assays, PKC-theta inhibitor 1 exhibits an apical-to-basolateral permeability (Papp A-B) of 19 × 10⁻⁶ cm/s and an efflux ratio of 2.4 [1]. This permeability exceeds typical thresholds for high oral absorption (Papp > 10 × 10⁻⁶ cm/s) and indicates low susceptibility to P-glycoprotein-mediated efflux. Comparable Caco-2 data for PKC-theta inhibitor 2, CC-90005, and Sotrastaurin are not publicly reported, positioning PKC-theta inhibitor 1 as a well-characterized compound for in vivo oral dosing studies.

intestinal absorption Caco-2 permeability oral bioavailability prediction

PKC-theta inhibitor 1 Selectively Inhibits IL-17 Production in Th17 Cells (IC50 1 µM)

In CD3/CD28-stimulated human Th17 cells, PKC-theta inhibitor 1 suppresses IL-17 release with an IC50 of 1 µM [1]. IL-17 is a key pathogenic cytokine in multiple sclerosis, psoriasis, and other autoimmune disorders. The ability to inhibit IL-17 production at low micromolar concentrations complements the compound's effects on IL-2 and expands its utility in Th17-mediated disease models. No IL-17 inhibition data are available for PKC-theta inhibitor 2, and Sotrastaurin's pan-PKC activity may confound Th17-specific functional analyses due to off-target inhibition of other PKC isoforms involved in Th17 differentiation.

Th17 differentiation autoimmune inflammation cytokine profiling

PKC-theta inhibitor 1: Validated Applications in Immunology, Inflammation, and Drug Discovery


In Vivo Efficacy Studies in Experimental Autoimmune Encephalomyelitis (EAE) Mouse Models

PKC-theta inhibitor 1 is ideally suited for oral dosing studies in C57BL/6 mice with MOG₃₅₋₅₅-induced EAE, a widely accepted model for multiple sclerosis. The compound's oral bioavailability and validated efficacy at 25-100 mg/kg over 14 days [1] enable robust evaluation of PKCθ inhibition on disease progression, immune cell infiltration, and cytokine profiles. Researchers can confidently use this compound to assess the therapeutic potential of PKCθ blockade in autoimmune neuroinflammation, with established dosing regimens and efficacy endpoints.

Mechanistic Studies of T-Cell Receptor Signaling and Cytokine Production

PKC-theta inhibitor 1 is the preferred tool for dissecting PKCθ-specific contributions to T-cell activation, owing to its high selectivity over PKCα (65,333-fold) and PKCδ (65,333-fold) [1]. In primary human PBMCs and Th17 cells, the compound inhibits IL-2 (IC50 = 0.21 µM) and IL-17 (IC50 = 1 µM) production [1], enabling precise interrogation of PKCθ-dependent transcriptional programs. Unlike pan-PKC inhibitors such as Sotrastaurin, PKC-theta inhibitor 1 minimizes confounding effects from classical and novel PKC isoforms, yielding cleaner mechanistic insights.

Preclinical Drug Discovery and Lead Optimization for Autoimmune and Inflammatory Diseases

For pharmaceutical and biotechnology laboratories engaged in small-molecule drug discovery, PKC-theta inhibitor 1 serves as a benchmark selective PKCθ inhibitor for target validation and as a reference standard for screening novel chemical entities. Its favorable Caco-2 permeability (19 × 10⁻⁶ cm/s) and low efflux ratio (2.4) [1] provide a predictive baseline for oral absorption, facilitating the design of analogs with improved pharmacokinetic properties. The compound's well-characterized selectivity profile and in vivo efficacy data reduce uncertainty in lead optimization campaigns targeting PKCθ.

In Vitro Cytokine Release Assays in Human Primary Immune Cells

PKC-theta inhibitor 1 is validated for use in anti-CD3/CD28-stimulated human PBMC and Th17 cell assays to quantify inhibition of IL-2 and IL-17 release [1]. These assays are essential for translational immunology studies, including evaluation of T-cell activation thresholds, assessment of immunomodulatory compounds, and investigation of autoimmune disease mechanisms. The compound's cellular IC50 values (0.21 µM for IL-2; 1 µM for IL-17) provide clear benchmarks for experimental design and data interpretation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for PKC-theta inhibitor 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.